4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluoroaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline typically involves the protection of the hydroxyl group of 3-fluoroaniline using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3-fluoroaniline involves the interaction of the fluoroaniline core with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the fluoro group acts as an electron-withdrawing substituent, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-tert-Butyldimethylsiloxy-1-butanol
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]-3-fluoroaniline is unique due to the presence of both the fluoro and tert-butyldimethylsilyl groups. The fluoro group enhances the compound’s reactivity and selectivity in various chemical reactions, while the tert-butyldimethylsilyl group provides steric protection and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
CAS No. |
2060554-58-5 |
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Molecular Formula |
C12H20FNOSi |
Molecular Weight |
241.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-fluoroaniline |
InChI |
InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
InChI Key |
XCZDDYDLXRFXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)F |
Purity |
95 |
Origin of Product |
United States |
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